4-[2-(methylsulfanyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]morpholine
CAS No.: 1351658-68-8
Cat. No.: VC7124959
Molecular Formula: C19H18F3NO2S
Molecular Weight: 381.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351658-68-8 |
|---|---|
| Molecular Formula | C19H18F3NO2S |
| Molecular Weight | 381.41 |
| IUPAC Name | (2-methylsulfanylphenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
| Standard InChI | InChI=1S/C19H18F3NO2S/c1-26-17-5-3-2-4-15(17)18(24)23-10-11-25-16(12-23)13-6-8-14(9-7-13)19(20,21)22/h2-9,16H,10-12H2,1H3 |
| Standard InChI Key | CHGOHZXVVUYYRU-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 4-[2-(methylsulfanyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]morpholine, delineates its core structure:
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A morpholine ring (1-oxa-4-azacyclohexane) substituted at position 2 with a 4-(trifluoromethyl)phenyl group.
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Position 4 of the morpholine is functionalized with a 2-(methylsulfanyl)benzoyl moiety.
The molecular formula is calculated as C₁₉H₁₇F₃N₂O₂S, with a molecular weight of 406.4 g/mol. This aligns with morpholine derivatives bearing aromatic and sulfur-containing substituents .
Stereochemical Considerations
While stereochemical data for this specific compound are unavailable, analogous morpholine derivatives (e.g., 4-methylsulfanyl-N-[4-[(2S)-morpholin-2-yl]phenyl]benzamide) highlight the importance of chirality in biological interactions. The 2-position substituent on the morpholine ring may adopt distinct stereochemical configurations, influencing receptor binding or enzymatic inhibition.
Spectroscopic Characterization
Key spectral features inferred from related compounds include:
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¹H NMR: Resonances for morpholine protons (δ 3.5–4.0 ppm), trifluoromethylphenyl aromatic protons (δ 7.6–8.1 ppm), and methylsulfanyl protons (δ 2.5 ppm) .
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¹³C NMR: Carbonyl signals near δ 170 ppm (benzoyl), quaternary carbons adjacent to sulfur (δ 40–50 ppm), and CF₃ carbons (δ 125 ppm, q, J = 270 Hz) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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2-(Methylsulfanyl)benzoyl chloride (acylating agent).
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2-[4-(Trifluoromethyl)phenyl]morpholine (nucleophilic scaffold).
Coupling these fragments via Friedel-Crafts acylation or amide bond formation (if a secondary amine is present) is a plausible route .
Stepwise Synthesis
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Synthesis of 2-[4-(Trifluoromethyl)phenyl]morpholine:
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Acylation with 2-(Methylsulfanyl)benzoyl Chloride:
Challenges and Mitigation
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Steric hindrance from the trifluoromethyl group may slow acylation; elevated temperatures (60–80°C) improve kinetics .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) effectively separates the product from unreacted starting materials .
Physicochemical Properties
Solubility and Partition Coefficients
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Aqueous solubility: Poor (<0.1 mg/mL) due to hydrophobic trifluoromethyl and methylsulfanyl groups.
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logP (octanol/water): Estimated 3.8 using fragment-based methods, indicating high lipophilicity .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous morpholine derivatives shows melting points between 120–150°C . Decomposition above 200°C suggests moderate thermal stability.
Biological Activity and Mechanisms
Antimicrobial and Antitumor Applications
Compounds featuring 2-(methylsulfanyl)benzoyl moieties (e.g., CHEMBL4110717) demonstrate moderate activity against Staphylococcus aureus (MIC = 16 µg/mL). The electron-withdrawing CF₃ group likely reduces bacterial efflux pump efficiency .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High permeability (Caco-2 assay Papp > 10 × 10⁻⁶ cm/s) predicted due to lipophilicity.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methylsulfanyl group to sulfoxide/sulfone metabolites .
Acute Toxicity
No direct data exist, but morpholine derivatives with similar substituents show LD₅₀ > 500 mg/kg in rodent models .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators, leveraging its dual hydrophobic/hydrophilic domains .
Material Science
The trifluoromethyl group enhances thermal stability in polymer matrices, suggesting utility in high-performance coatings .
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